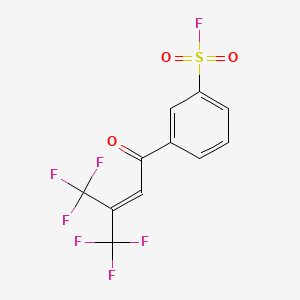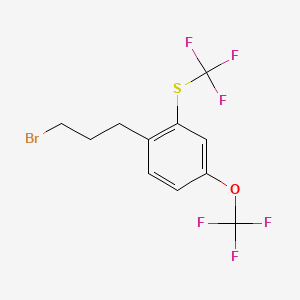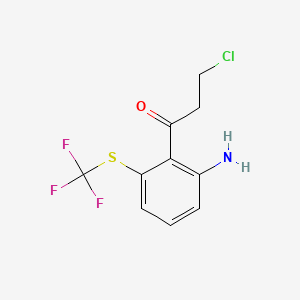
1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trifluoromethylthio group, an amino group, and a chloropropanone moiety, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, including the introduction of the trifluoromethylthio group and the chloropropanone moiety. One common synthetic route involves the reaction of 2-amino-6-(trifluoromethylthio)benzene with a chloropropanone derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the trifluoromethylthio group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanone moiety, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
2-Amino-6-(trifluoromethylthio)benzothiazole: Known for its anticonvulsant properties and use as a sodium channel blocker.
Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Thiazolidine derivatives: Known for their diverse therapeutic applications, including anticancer, anticonvulsant, and antimicrobial activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H9ClF3NOS |
|---|---|
分子量 |
283.70 g/mol |
IUPAC名 |
1-[2-amino-6-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NOS/c11-5-4-7(16)9-6(15)2-1-3-8(9)17-10(12,13)14/h1-3H,4-5,15H2 |
InChIキー |
VUPNQXIMIZSQHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)C(=O)CCCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14071969.png)
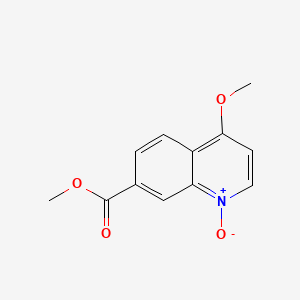


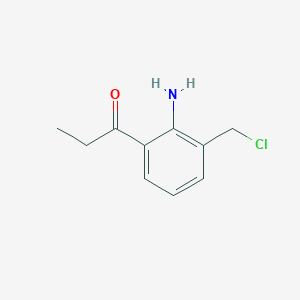



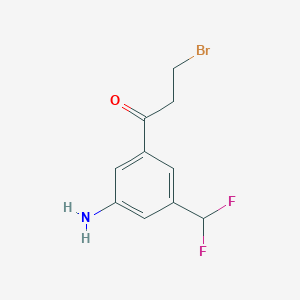
![1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14072011.png)
